
Nickel;tantalum
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nickel-tantalum compounds are intermetallic compounds formed between nickel and tantalum. These compounds exhibit unique properties such as high melting points, excellent corrosion resistance, and significant hardness. They are of great interest in various industrial applications, including electronics, aerospace, and catalysis, due to their stability and durability under extreme conditions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Nickel-tantalum compounds can be synthesized through various methods, including:
Solid-State Reactions: This involves mixing nickel and tantalum powders and heating them at high temperatures to form the desired intermetallic compound.
Mechanical Alloying: This method involves repeated fracturing and welding of nickel and tantalum powders in a high-energy ball mill, leading to the formation of the compound.
Chemical Vapor Deposition (CVD): Nickel and tantalum precursors are vaporized and then deposited onto a substrate, where they react to form the compound.
Industrial Production Methods:
Vacuum Arc Melting: Nickel and tantalum are melted together in a vacuum arc furnace to produce high-purity intermetallic compounds.
Electrodeposition: Nickel-tantalum coatings can be produced by electrodepositing nickel and tantalum from an electrolyte solution onto a substrate.
Análisis De Reacciones Químicas
Nickel-tantalum compounds undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form nickel oxide and tantalum oxide. This reaction is typically carried out at high temperatures in the presence of oxygen.
Reduction: Nickel-tantalum oxides can be reduced back to the metallic state using reducing agents such as hydrogen or carbon monoxide.
Substitution: Nickel-tantalum compounds can undergo substitution reactions where one element is replaced by another, such as substituting nickel with cobalt or iron.
Common Reagents and Conditions:
Oxidation: Oxygen or air at high temperatures.
Reduction: Hydrogen or carbon monoxide at elevated temperatures.
Substitution: Other transition metals in a high-temperature environment.
Major Products Formed:
Oxidation: Nickel oxide and tantalum oxide.
Reduction: Metallic nickel and tantalum.
Substitution: New intermetallic compounds with substituted elements
Aplicaciones Científicas De Investigación
Nickel-tantalum compounds have a wide range of scientific research applications, including:
Catalysis: These compounds are used as catalysts in various chemical reactions, including hydrogenation and dehydrogenation processes.
Electronics: Due to their excellent electrical conductivity and stability, nickel-tantalum compounds are used in electronic components such as capacitors and resistors.
Aerospace: Their high melting points and corrosion resistance make them suitable for use in aerospace components exposed to extreme conditions.
Medical Applications: Nickel-tantalum alloys are used in medical implants and devices due to their biocompatibility and resistance to corrosion
Mecanismo De Acción
The mechanism by which nickel-tantalum compounds exert their effects depends on their specific application:
Catalysis: In catalytic applications, the compound’s surface provides active sites for chemical reactions, facilitating the conversion of reactants to products.
Electronics: In electronic applications, the compound’s excellent electrical conductivity allows for efficient electron flow, enhancing the performance of electronic devices.
Aerospace and Medical Applications: The compound’s high melting point and corrosion resistance ensure durability and stability in harsh environments, making them ideal for aerospace and medical applications
Comparación Con Compuestos Similares
- Nickel-niobium
- Nickel-titanium
- Nickel-chromium
- Nickel-molybdenum
Nickel-tantalum compounds are unique due to their combination of high melting points, excellent corrosion resistance, and significant hardness, making them valuable in various industrial and scientific applications.
Propiedades
Número CAS |
12035-68-6 |
|---|---|
Fórmula molecular |
Ni2Ta |
Peso molecular |
298.335 g/mol |
Nombre IUPAC |
nickel;tantalum |
InChI |
InChI=1S/2Ni.Ta |
Clave InChI |
QGDSKODPRSTXPD-UHFFFAOYSA-N |
SMILES canónico |
[Ni].[Ni].[Ta] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


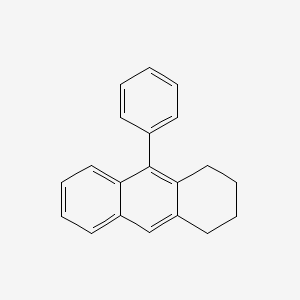
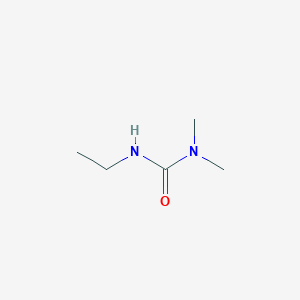
![4-[(2-Chlorophenyl)methylsulfanyl]-6,7-dimethylpyrido[2,3-d]pyrimidin-2-amine](/img/structure/B14719128.png)
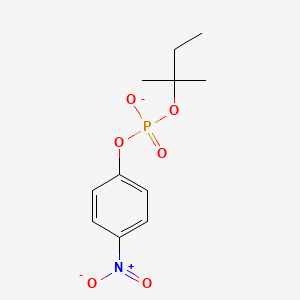
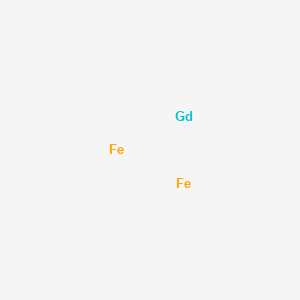
![(4S)-2,2-Dimethyl-4-[(octadecyloxy)methyl]-1,3-dioxolane](/img/structure/B14719148.png)
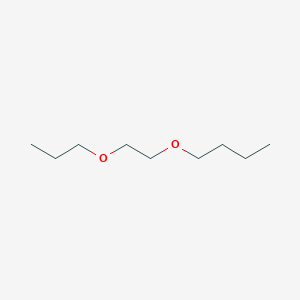
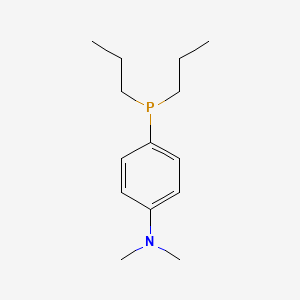
![4H-Naphtho[1,2-b]thiopyran-4-one](/img/structure/B14719171.png)
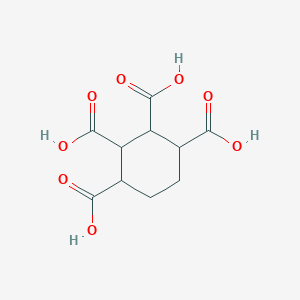

![3-[(Cyclopropanecarbonyl)amino]-5-nitrobenzoic acid](/img/structure/B14719180.png)
![Tricyclo[1.1.0.0~2,4~]tetraazane](/img/structure/B14719193.png)

